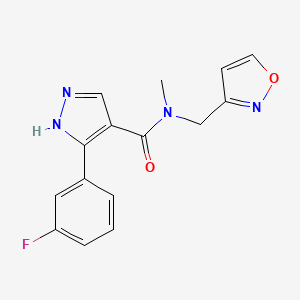![molecular formula C15H18FN5O B3806984 2-{4-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}ethanol](/img/structure/B3806984.png)
2-{4-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}ethanol
Overview
Description
2-{4-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}ethanol, also known as FPE, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the triazine family and has been studied extensively for its potential use in various applications.
Mechanism of Action
The exact mechanism of action of 2-{4-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}ethanol is not fully understood, but it is believed to interact with various cellular pathways involved in cell growth and survival. 2-{4-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}ethanol has been shown to inhibit the activity of certain enzymes involved in tumor growth, leading to cell death. It has also been shown to activate certain cellular pathways involved in DNA repair, which may contribute to its radioprotective effects.
Biochemical and Physiological Effects:
2-{4-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}ethanol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. 2-{4-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}ethanol has also been shown to protect against radiation-induced damage, potentially making it useful in the treatment of radiation therapy-induced side effects. Additionally, 2-{4-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}ethanol has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{4-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}ethanol in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, 2-{4-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}ethanol has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using 2-{4-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}ethanol in lab experiments is its limited solubility, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research involving 2-{4-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}ethanol. One area of research is the development of 2-{4-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}ethanol-based cancer treatments, which may be more effective and less toxic than current treatments. Additionally, further research is needed to fully understand the mechanism of action of 2-{4-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}ethanol and its potential use in the treatment of neurodegenerative diseases. Finally, research is needed to develop more efficient synthesis methods for 2-{4-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}ethanol, which may allow for easier production of the compound and its derivatives.
Scientific Research Applications
2-{4-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}ethanol has been extensively studied for its potential use in various scientific research applications. It has been shown to have antitumor activity, making it a potential candidate for cancer treatment. 2-{4-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}ethanol has also been studied for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage. Additionally, 2-{4-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}ethanol has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-[4-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O/c16-13-4-2-1-3-12(13)14-11-17-19-15(18-14)21-7-5-20(6-8-21)9-10-22/h1-4,11,22H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNYDNGPDMPKHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC(=CN=N2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{(2S*,4R*,6S*)-2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-6-isobutyltetrahydro-2H-pyran-4-yl}acetamide](/img/structure/B3806901.png)
![3-{4-[(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}-N-(3-methylphenyl)-3-oxopropanamide](/img/structure/B3806902.png)
![4-(4-fluorophenyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidin-4-ol](/img/structure/B3806910.png)
![ethyl 4-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B3806911.png)
![N-[2-(dimethylamino)-2-(3-methyl-2-thienyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3806924.png)
![7-(3,4-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3806933.png)
![1-{3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoyl}-4-piperidinecarbonitrile](/img/structure/B3806943.png)
![2,5-dimethyl-3-{3-[1-(2-methyl-2-propen-1-yl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B3806947.png)

![1'-benzyl-3-[(4-methyl-1-piperidinyl)carbonyl]-1,4'-bipiperidine](/img/structure/B3806963.png)
![ethyl 4-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B3806966.png)
![N-methyl-1-[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B3806976.png)
![5-fluoro-2-(4-{[4-(pyrrolidin-1-ylmethyl)-2-thienyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B3806981.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanamide](/img/structure/B3806986.png)